molecular formula C12H10BrF3N2O2 B1394166 (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate CAS No. 1190320-18-3

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

Cat. No.: B1394166
CAS No.: 1190320-18-3
M. Wt: 351.12 g/mol
InChI Key: FZNGTRGKARISHK-UHFFFAOYSA-N
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Description

(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate (CAS 1190320-18-3) is a high-purity chemical intermediate of significant value in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C₁₂H₁₀BrF₃N₂O₂ and a molecular weight of 351.12 g/mol, features a quinoline scaffold, a privileged structure in drug discovery . The bromine substituent at the 8-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to generate diverse compound libraries . The 4-aminomethyl group is a critical functional moiety for constructing molecules with enhanced biological activity. This compound is primarily utilized as a building block in the synthesis of novel therapeutic agents targeting infectious diseases and cancer . Its trifluoroacetate salt form enhances solubility in various solvents, facilitating its use in experimental and formulation studies . The compound is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335 . It is offered with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

IUPAC Name

(8-bromoquinolin-4-yl)methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.C2HF3O2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9;3-2(4,5)1(6)7/h1-5H,6,12H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNGTRGKARISHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676893
Record name Trifluoroacetic acid--1-(8-bromoquinolin-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-18-3
Record name 4-Quinolinemethanamine, 8-bromo-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetic acid--1-(8-bromoquinolin-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate is a derivative of quinoline, a heterocyclic aromatic organic compound known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10BrF3N2O2\text{C}_{12}\text{H}_{10}\text{BrF}_3\text{N}_2\text{O}_2

This compound features a bromine atom and a trifluoroacetate group, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The specific activity of this compound against various bacterial strains has been evaluated. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial potency against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Properties :
    • Compounds derived from quinoline are known for their anticancer potential. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, this compound has been evaluated for its ability to inhibit TGFβ signaling pathways, which are crucial in cancer progression .
  • Inhibition of Enzymatic Activity :
    • The compound has been studied for its ability to inhibit specific enzymes involved in various biological processes. For instance, it may act as an inhibitor of certain kinases or proteases that are overactive in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other bacterial strains
AnticancerInhibits TGFβ signaling pathways
Enzyme InhibitionPotential inhibitor of key kinases/proteases

Case Study: Anticancer Activity

In a recent study focusing on the anticancer effects of this compound:

  • Methodology : The compound was tested in vitro using various cancer cell lines.
  • Results : It demonstrated significant cytotoxicity with an IC50 value indicating effective concentration required to inhibit cell growth by 50%. The study highlighted that the compound induced apoptosis in cancer cells through mitochondrial pathways.
  • : These findings suggest that this compound holds promise as a potential therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Interference with Cell Signaling : By inhibiting TGFβ pathways, it disrupts the communication necessary for tumor growth and metastasis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cancer cells, leading to cell death.
  • Modulation of Drug Resistance : Its ability to interact with P-glycoprotein may enhance the efficacy of other chemotherapeutic agents by overcoming multidrug resistance .

Comparison with Similar Compounds

Research Findings and Implications

Solubility and Stability: The TFA counterion in “this compound” likely improves aqueous solubility compared to neutral quinoline derivatives, akin to sodium trifluoroacetate’s role in buffering .

Environmental Impact : While ethyl trifluoroacetate has a low GWP (1.3), the environmental persistence of TFA salts requires further study. Unsaturated fluorinated esters (e.g., vinyl TFA) exhibit GWPs <2, suggesting TFA derivatives may have minimal climate impact .

Synthetic Utility: The bromine atom at C8 enables cross-coupling reactions, similar to 8-bromoquinoline’s use in functionalizing heterocycles .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for (8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate?

The compound consists of a quinoline core substituted with a bromine atom at the 8-position and a methanamine group at the 4-position, paired with a trifluoroacetate counterion. Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselectivity of bromination and amine functionalization. For example, the quinoline aromatic protons (6-8 ppm) and the trifluoroacetate carbonyl signal (~170 ppm) are critical markers .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ or [M-TFA]− ions).
  • X-ray Crystallography : To resolve ambiguities in regiochemistry or salt formation, particularly if synthetic byproducts arise .

Q. What standard synthetic routes are employed to prepare this compound?

A typical route involves:

  • Quinoline Bromination : Direct bromination of 4-aminoquinoline using NBS (N-bromosuccinimide) or Br2_2 in a regioselective solvent (e.g., DMF or CCl4_4). Reaction monitoring via TLC is essential to avoid over-bromination .
  • Amine Protection/Deprotection : The methanamine group may require protection (e.g., Boc or Fmoc) during bromination. Deprotection with TFA yields the trifluoroacetate salt .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced Research Questions

Q. How can researchers address contradictions in reported yields or regioselectivity during bromination of the quinoline scaffold?

Discrepancies often stem from solvent polarity, temperature, or catalyst choice. For example:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 8-position, while non-polar solvents may lead to competing 5/7-bromination .
  • Catalytic Systems : Lewis acids like FeCl3_3 or AuCl3_3 can enhance regioselectivity. Validate outcomes using 1^1H NMR coupling constants or NOE experiments to confirm substitution patterns .
  • Byproduct Analysis : LC-MS or GC-MS to identify dimers or di-brominated species, which may form under excess Br2_2 .

Q. What methodological strategies enable the use of this compound in multicomponent reactions (MCRs) for drug discovery?

The bromine and amine groups serve as handles for cross-coupling or condensation reactions:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the bromoquinoline with aryl halides to generate diverse amine derivatives .
  • Click Chemistry : Azide-alkyne cycloaddition using the methanamine group for bioconjugation (e.g., with PEG or fluorophores) .
  • Metal-Mediated Coupling : Zirconocene or silicon-based reagents (e.g., silacycles) to construct fused heterocycles, leveraging the quinoline core’s π-system .

Q. How can researchers resolve discrepancies in biological activity data for derivatives of this compound?

Contradictions may arise from impurities, salt dissociation variability, or assay conditions. Mitigation strategies include:

  • Salt Equilibration Studies : Compare freebase and trifluoroacetate salt solubility (e.g., in PBS or DMSO) using UV-Vis spectroscopy .
  • HPLC Purity Assessment : Ensure >95% purity (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .
  • Dose-Response Reproducibility : Validate IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Methodological Considerations Table

ChallengeSolutionKey TechniquesReferences
Regioselective brominationOptimize solvent (DMF) and catalyst (FeCl3_3)1^1H NMR, TLC
Amine protection stabilityUse Boc anhydride in THF at 0°CFT-IR (C=O stretch ~1650 cm1^{-1})
Byproduct identificationLC-MS with electrospray ionizationHigh-resolution MS, fragmentation patterns
Salt dissociation in assaysConduct pH-solubility profilingPotentiometric titration, UV-Vis

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate
Reactant of Route 2
(8-Bromoquinolin-4-yl)methanamine 2,2,2-trifluoroacetate

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